molecular formula C7H12O2 B1197451 alpha-Emgbl CAS No. 31004-76-9

alpha-Emgbl

Numéro de catalogue: B1197451
Numéro CAS: 31004-76-9
Poids moléculaire: 128.17 g/mol
Clé InChI: DRTXQTMTWPIHLI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

alpha-EMGBL is an alpha-substituted derivative of gamma-butyrolactone (GBL), characterized by ethyl and methyl groups at the alpha-position of the lactone ring. It was first synthesized and studied in the 1980s as part of efforts to develop novel anticonvulsant agents . Unlike its beta-substituted counterparts (e.g., beta-EMGBL), alpha-EMGBL exhibits potent anticonvulsant activity in animal models, preventing seizures induced by pentylenetetrazol, picrotoxin, and beta-EMGBL itself . Its mechanism involves modulation of GABAergic neurotransmission, particularly through interactions with the picrotoxin-sensitive site of GABAA receptors . Notably, alpha-EMGBL lacks the pro-convulsant or hypertensive effects observed in beta-substituted GBL derivatives, positioning it as a unique therapeutic candidate .

Propriétés

Numéro CAS

31004-76-9

Formule moléculaire

C7H12O2

Poids moléculaire

128.17 g/mol

Nom IUPAC

3-ethyl-3-methyloxolan-2-one

InChI

InChI=1S/C7H12O2/c1-3-7(2)4-5-9-6(7)8/h3-5H2,1-2H3

Clé InChI

DRTXQTMTWPIHLI-UHFFFAOYSA-N

SMILES

CCC1(CCOC1=O)C

SMILES canonique

CCC1(CCOC1=O)C

Synonymes

2-ethyl-2-methyl-4-butyrolactone
alpha-EMGBL
alpha-ethyl-alpha-methyl-gamma-butyrolactone
beta-EMGBL
beta-ethyl-beta-methyl-gamma-butyrolactone

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Related Compounds

Substituent Position: Alpha vs. Beta Substitution

The position of alkyl substituents on the GBL ring critically determines pharmacological activity:

  • alpha-EMGBL (alpha-ethyl-alpha-methyl-GBL) :
    • Anticonvulsant Efficacy : Blocks seizures induced by pentylenetetrazol, picrotoxin, and beta-EMGBL in mice and guinea pigs .
    • Hypotensive Effect : Reduces blood pressure and antagonizes hypertension caused by beta-EMGBL .
    • GABA Modulation : Potentiates GABA currents at low GABA concentrations (0.5 µM) and blocks inhibitory effects of picrotoxin and beta-EMGBL .
  • beta-EMGBL (beta-ethyl-beta-methyl-GBL) :
    • Pro-Convulsant Activity : Induces seizures and hypertension .
    • GABA Inhibition : Reduces inhibitory post-synaptic current (IPSC) peak amplitude and accelerates IPSC decay rate, suggesting antagonism of GABAA receptors .

Key Mechanistic Insight : Alpha- and beta-substituted GBLs may act as antagonists and agonists, respectively, at the same picrotoxin-sensitive site .

Comparison with Gamma-Substituted Derivatives

  • Primarily acts as a CNS depressant via GABAB receptors, distinct from alpha-EMGBL’s GABAA modulation .
  • gamma-Ethyl-gamma-methyl-GBL :

    • Exhibits weak anticonvulsant effects compared to alpha-EMGBL, highlighting the superior efficacy of alpha-substitution .

Thiobutyrolactone Analog: alpha-EMTBL

alpha-EMTBL (alpha-ethyl-alpha-methyl-gamma-thiobutyrolactone) shares structural similarity with alpha-EMGBL but replaces the oxygen atom in the lactone ring with sulfur:

  • Enhanced GABA Potentiation : Increases GABA currents by 190% at 1 mM (EC50 = 102 µM), surpassing alpha-EMGBL’s effects .
  • Broader Efficacy : Potentiates GABA currents across all concentrations tested, unlike alpha-EMGBL, which is effective only at low GABA levels (≤0.5 µM) .
  • IPSC Modulation : Slows IPSC decay rate without altering peak amplitude, a trait shared with alpha-EMGBL .

Data Tables

Table 1: Pharmacological Properties of alpha-EMGBL and Analogues

Compound Substituent Position Anticonvulsant Activity Effect on Blood Pressure GABA Modulation
alpha-EMGBL Alpha Yes (broad spectrum) Hypotensive Potentiates low GABA; blocks picrotoxin
beta-EMGBL Beta No (pro-convulsant) Hypertensive Inhibits GABA currents
alpha-EMTBL Alpha (S-substituted) Yes Not reported Potentiates all GABA levels
gamma-Hydroxybutyrate Gamma No Neutral/Depressant Acts via GABAB receptors

Table 2: Mechanistic Comparison in Hippocampal Neurons

Compound IPSC Peak Amplitude IPSC Decay Rate Interaction with Picrotoxin
alpha-EMGBL No change Decreased decay rate Blocks picrotoxin effects
beta-EMGBL Decreased Increased decay rate Mimics picrotoxin agonism
alpha-EMTBL No change Decreased decay rate Blocks picrotoxin effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Emgbl
Reactant of Route 2
alpha-Emgbl

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.